molecular formula C11H14O3 B6618287 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol CAS No. 29574-08-1

2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol

Cat. No.: B6618287
CAS No.: 29574-08-1
M. Wt: 194.23 g/mol
InChI Key: OHSAUBFZUGGSEG-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol is a benzodioxin derivative characterized by a 1,4-benzodioxin ring fused with a propan-2-ol substituent. The benzodioxin core consists of two oxygen atoms in a six-membered aromatic ring, conferring structural rigidity and electronic properties that influence reactivity and biological activity. This compound is of interest in medicinal chemistry due to structural similarities to pharmacologically active benzodioxin derivatives, such as α-adrenergic blockers and antidepressants .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,12)10-7-13-8-5-3-4-6-9(8)14-10/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSAUBFZUGGSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1COC2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Acetone Derivatives

A foundational approach involves the alkylation of 2,3-dihydro-1,4-benzodioxin-2-methanol with acetone or its derivatives. In one protocol, 2,3-dihydro-1,4-benzodioxin-2-methanol is treated with acetone in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the hydroxyl group of the benzodioxin methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–25°C

  • Catalyst: BF₃·OEt₂ (10 mol%)

  • Yield: 65–72%

The product is purified via column chromatography using a hexane/ethyl acetate (7:3) solvent system, followed by recrystallization from ethanol.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers a stereospecific route to construct the ether linkage. In this method, 2,3-dihydro-1,4-benzodioxin-2-ol reacts with 2-propanol derivatives using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as reagents. This approach avoids racemization and ensures high regioselectivity.

Procedure:

  • Equimolar quantities of 2,3-dihydro-1,4-benzodioxin-2-ol and 2-bromo-2-propanol are dissolved in tetrahydrofuran (THF).

  • PPh₃ (1.2 equiv) and DEAD (1.1 equiv) are added dropwise at 0°C.

  • The mixture is stirred for 12–16 hours at room temperature.

Purification:

  • Aqueous workup with saturated NaHCO₃ removes excess reagents.

  • The organic layer is dried over MgSO₄ and concentrated.

  • Final purification is achieved via silica gel chromatography (hexane/ethyl acetate, 6:4).

Grignard Addition to Benzodioxin Ketones

Synthesis of the Ketone Intermediate

The preparation of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol often begins with the synthesis of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde. This aldehyde is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in DCM.

Oxidation Protocol:

  • 2,3-Dihydro-1,4-benzodioxin-2-carbaldehyde (1.0 equiv) is dissolved in anhydrous DCM.

  • PCC (1.5 equiv) is added portionwise at 0°C.

  • The reaction is stirred for 4–6 hours at room temperature.

Workup:

  • The mixture is filtered through a pad of Celite® to remove chromium byproducts.

  • The filtrate is concentrated under reduced pressure to yield the ketone.

Grignard Reagent Addition

The ketone intermediate is treated with methylmagnesium bromide (MeMgBr) in THF to form the tertiary alcohol. The Grignard reagent attacks the carbonyl carbon, followed by protonation to yield this compound.

Optimized Parameters:

  • Solvent: THF, anhydrous

  • Temperature: −78°C (dry ice/acetone bath)

  • Reagent: MeMgBr (3.0 equiv)

  • Reaction Time: 2 hours

  • Yield: 80–85%

Purification:

  • The crude product is quenched with saturated NH₄Cl and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Final purification employs recrystallization from a hexane/ethyl acetate mixture.

Catalytic Hydrogenation of Propargyl Ethers

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Chemical Formula : C12H16O3
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol

These properties contribute to its reactivity and potential utility in various applications.

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound is being studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its ability to interact with biological targets makes it a candidate for drug discovery efforts aimed at treating neurological disorders and other diseases.
    • Case Study : Research has indicated that derivatives of benzodioxins exhibit neuroprotective effects, suggesting that this compound may also possess similar properties. The exploration of its mechanism of action could lead to the development of new treatments for conditions such as Alzheimer's disease .
  • Antioxidant Properties :
    • Studies have shown that compounds with benzodioxin moieties can exhibit significant antioxidant activity. This property is crucial in developing formulations aimed at reducing oxidative stress in biological systems.
    • Research Findings : A study demonstrated that benzodioxins can scavenge free radicals effectively, which is beneficial for formulating dietary supplements or pharmaceutical products aimed at enhancing cellular health .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the introduction of functional groups that can modify polymer characteristics.
    • Example Application : Researchers are investigating the use of this compound in creating advanced materials for electronics and coatings that require durability and resistance to environmental degradation .

Chemical Synthesis Applications

  • Synthetic Intermediates :
    • In organic synthesis, this compound can act as an intermediate in the production of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in synthetic pathways.
    • Synthesis Methodology : Utilizing this compound in multi-step synthesis can lead to the formation of new chemical entities with potential applications in pharmaceuticals and agrochemicals .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug development for neurological disordersPotential neuroprotective effects
Antioxidant formulationsEffective free radical scavenging
Material SciencePolymer synthesisEnhanced thermal stability
Chemical SynthesisIntermediate in organic reactionsVersatile reagent for complex molecule synthesis

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it has been shown to act as an adrenergic antagonist, blocking the action of adrenergic receptors . This interaction can modulate various physiological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Functional Groups : The hydroxyl group in this compound distinguishes it from compounds like idazoxan (imidazole) and Doxazosin (piperazine). This group may enhance solubility but reduce membrane permeability compared to lipophilic substituents .

Pharmacological Targets : Unlike Doxazosin (α₁-adrenergic blocker) and idazoxan (α₂-antagonist), the target compound’s mechanism remains uncharacterized, though its structure suggests CNS or cardiovascular applications .

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves water solubility compared to idazoxan (logP ~1.39) and Doxazosin (logP ~2.1) .
  • Receptor Interactions : Idazoxan’s imidazole group facilitates α₂-adrenergic receptor binding, while Doxazosin’s piperazine moiety targets α₁ receptors. The target compound’s hydroxyl group may interact with polar residues in yet-unidentified targets .
  • Thermal Stability : Doxazosin Mesilate decomposes at ~272°C, suggesting higher stability than the target compound, which lacks a mesylate salt .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol is a chemical compound belonging to the class of benzodioxins. It has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, synthesizing information from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O3C_{11}H_{14}O_3, with a molecular weight of 198.23 g/mol. The compound features a benzodioxin moiety fused to a propanol group, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been specifically studied for its effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis6 µg/mL (~20 µM)
Escherichia coliNotable inhibition observed

In a study by MDPI, compounds related to benzodioxane structures demonstrated strong antimicrobial effects against both methicillin-sensitive and resistant strains of Staphylococcus aureus (S. aureus), with MIC values as low as 0.25 µg/mL . These findings suggest that derivatives of this compound may serve as potential antibiotics.

The mechanism through which this compound exerts its antimicrobial effects involves interactions with bacterial cell structures. Specifically, it has been shown to inhibit the assembly of FtsZ protein in bacteria, which is crucial for cell division . This interference disrupts normal bacterial growth and replication.

Therapeutic Potential

Beyond its antimicrobial properties, there is ongoing research into the therapeutic applications of this compound. Preliminary studies suggest potential use as an adrenergic antagonist, which could have implications in treating conditions such as hypertension or anxiety disorders. The compound's ability to block adrenergic receptors may contribute to its pharmacological profile.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of benzodioxane derivatives against multidrug-resistant strains of bacteria. The compounds were tested in vitro and showed promising results in inhibiting growth at low concentrations .
  • Pharmacological Evaluation : Another study focused on the pharmacokinetic properties of related compounds and their potential as anticonvulsants. While not directly testing this compound, the findings suggest a broader category of benzodioxins may possess neuroprotective properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using the benzodioxin core as a starting material. For example, the benzodioxin moiety can be functionalized via Friedel-Crafts alkylation or epoxide ring-opening reactions. Key reagents include lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations . Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Reaction progress should be monitored via TLC or HPLC. For stereochemical control, chiral catalysts (e.g., Jacobsen’s catalyst) may be employed .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use the SHELX system (e.g., SHELXL) for small-molecule refinement. High-resolution X-ray diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate hydrogen bonding and van der Waals interactions using Mercury or OLEX2 visualization tools .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : The compound’s benzodioxin derivatives exhibit acute oral toxicity (H302) and respiratory irritation (H335) . Use fume hoods with ≥0.5 m/s airflow velocity. Personal protective equipment (PPE) includes nitrile gloves (tested via ASTM D6978), safety goggles (ANSI Z87.1), and P95 respirators. Spills should be neutralized with activated carbon and disposed of as hazardous waste (EPA 40 CFR 261.24) .

Advanced Research Questions

Q. How can stereochemical purity of the propan-2-ol moiety be validated, and what analytical techniques are most reliable?

  • Methodological Answer : Chiral HPLC using a Daicel CHIRALPAK® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) resolves enantiomers. Confirm configurations via ¹H-NMR coupling constants (e.g., J = 6–8 Hz for vicinal diastereomers) and circular dichroism (CD) spectroscopy. Compare retention times with synthesized enantiopure standards .

Q. What in vitro assays are suitable for studying this compound’s pharmacological interactions, particularly with adrenergic receptors?

  • Methodological Answer : Use radioligand binding assays (³H-prazosin for α₁-adrenoceptors) in HEK293 cells transfected with human receptor subtypes. Measure IC₅₀ values via competitive displacement curves (GraphPad Prism nonlinear regression). Validate functional activity via calcium flux assays (FLIPR Tetra System) .

Q. How can high-resolution mass spectrometry (HRMS) and 2D-NMR resolve discrepancies in molecular structure assignments?

  • Methodological Answer : HRMS (ESI⁺) with <2 ppm mass accuracy confirms the molecular formula (e.g., C₁₁H₁₄O₃ requires m/z 194.0943). For NMR, ¹H-¹³C HSQC identifies proton-carbon correlations, while NOESY detects through-space interactions to distinguish regioisomers. Compare experimental data with computed spectra (Gaussian 16 DFT/B3LYP/6-311++G**) .

Q. How should conflicting toxicity data between rodent models and human cell lines be addressed?

  • Methodological Answer : Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®). Validate hepatotoxicity via primary human hepatocyte assays (48-h exposure, LC₅₀ calculation). Cross-reference with ToxCast™ high-throughput screening data to identify conserved adverse outcome pathways (AOPs) .

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